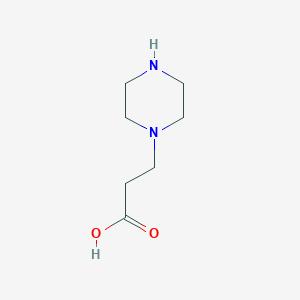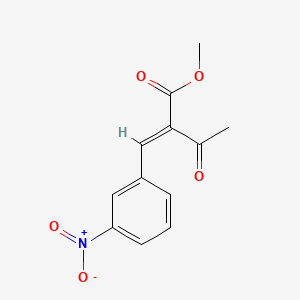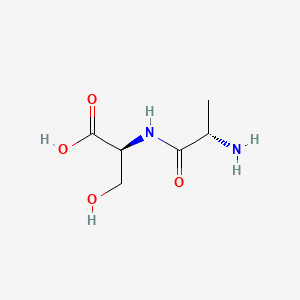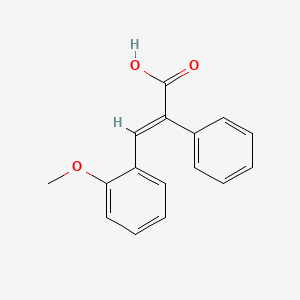
3-(Piperazin-1-yl)propanoic acid
Overview
Description
3-(Piperazin-1-yl)propanoic acid is a chemical compound with the CAS Number: 27245-31-4 . It has a molecular weight of 158.2 and its IUPAC name is 3-(1-piperazinyl)propanoic acid . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multi-step procedures . For instance, N-(2-Hydroxyethyl)piperazine can be efficiently transformed into the corresponding 1-(2-carboxyethyl)piperazine .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O2/c10-7(11)1-4-9-5-2-8-3-6-9/h8H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a boiling point of 199-201°C .Scientific Research Applications
Synthesis and Structural Identification
- Synthesis of Antimalarial Agents : 3-(Piperazin-1-yl)propanoic acid has been used in the synthesis of active metabolites of piperaquine, an antimalarial drug. The compound demonstrates a high yield and confirmed structural integrity, contributing to the development of derivatives containing 4-piperazinyl quinoline ring (Mi Sui-qing, 2010).
Pharmacological Properties
Anticonvulsant and Antinociceptive Activities : Piperazinamides derived from this compound have been synthesized and shown potential as hybrid anticonvulsants. These compounds combine elements of known antiepileptic drugs, demonstrating broad spectrum anticonvulsant properties in preclinical models (K. Kamiński et al., 2016).
Antidepressant-like Effects : 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, synthesized from this compound, have shown antidepressant-like activities in behavioral tests. These findings support the antidepressant potential of aryl alkanol piperazine derivatives (Ümide Demir Özkay et al., 2013).
Antifungal Activity : Piperazine propanol derivatives, developed from this compound, have been identified as potent inhibitors of 1,3-beta-D-glucan synthase. This activity suggests their potential as novel antifungal agents, targeting a key component of the fungal cell wall (O. Kondoh et al., 2005).
Chemical Structure and Synthesis
Synthesis of Chiral Derivatives : The compound has been used to synthesize chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives. These derivatives have shown promise in receptor binding studies, particularly for σ1-receptors (Manuela Weigl & B. Wünsch, 2002).
- ,8-diazabicyclo[3.2.2]nonane derivatives. These derivatives are of interest due to their conformationally restricted piperazine structures (Manuela Weigl & B. Wünsch, 2000).
Crystallography and Physical Properties
Crystalline Structure Analysis : Studies on 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate have provided insights into the crystalline structure and hydrogen bonding patterns, illustrating the compound's zwitterionic nature and its interaction with solvent water molecules (Shouwen Jin et al., 2012).
Polymorphism in Related Molecules : The compound has been used to study contrasting polymorphisms and the crystal energy landscape of related small molecule drugs. These studies have provided valuable insights into the solid form stability and transformation pathways of pharmaceutical compounds (D. Braun et al., 2014).
Application in Material Science
Polyamide Synthesis : this compound derivatives have been used in the synthesis of polyamides containing theophylline and thymine. These polyamides, with potential applications in material science, demonstrate varying solubility and molecular weights (M. Hattori & M. Kinoshita, 1979).
Mass-Separating Agents in Azeotropic Mixtures : Piperazine-containing Good’s buffers derived from this compound have been proposed as effective mass-separating agents for the separation of propanols from water, showcasing the compound's utility in separation processes (M. Taha, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(Piperazin-1-yl)propanoic acid is related to its role as a thermal latent catalyst in the polymerization of epoxy resins . It contains both basic and acidic functional groups, which are crucial for its catalytic activity .
Mode of Action
The compound acts as a catalyst in the polymerization of epoxy resins. At room temperature, the nucleophilicity of the compound is deactivated, making it unable to attack the oxirane of the polymer . At elevated temperatures (100-175°c), the ring-opening reaction of the epoxy resin could be initiated by acidic electrophilic protonation or attacked with the nucleophilic part of the catalyst .
Biochemical Pathways
Its role in the polymerization of epoxy resins suggests it may influence pathways related to polymer synthesis and degradation .
Pharmacokinetics
Its physical properties such as boiling point (199-201°c) and molecular weight (1582) suggest that it may have moderate bioavailability .
Result of Action
The primary result of the action of this compound is the successful polymerization of epoxy resins at elevated temperatures . This leads to the formation of thermosetting polymers widely used in the electronics industry as molding and sealing material for electronic packaging .
Action Environment
The action of this compound is highly dependent on environmental factors, particularly temperature . At room temperature, the compound is inactive, but at elevated temperatures, it initiates the polymerization of epoxy resins .
properties
IUPAC Name |
3-piperazin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-7(11)1-4-9-5-2-8-3-6-9/h8H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEHHYMPNZWTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365352 | |
| Record name | 3-(piperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27245-31-4 | |
| Record name | 3-(piperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Piperazinyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)












